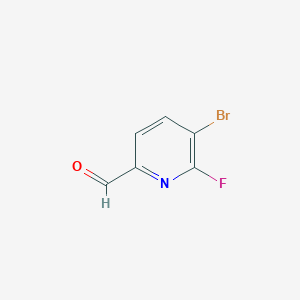

5-Bromo-6-fluoropyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-6-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLQNSMJVTYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273350 | |

| Record name | 5-Bromo-6-fluoro-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227583-93-8 | |

| Record name | 5-Bromo-6-fluoro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227583-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-fluoropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination and Fluorination of Pyridine Precursors

- The starting materials often include aminopyridines or nitropyridines, which undergo bromination and fluorination using controlled reagents and conditions.

- An improved Blaz-Schiemann reaction is employed for fluorination, which involves diazotization of aminopyridines followed by fluorination under mild conditions, minimizing harsh reaction environments and side reactions.

- Bromination is typically performed using brominating agents such as tribromophosphorus oxide or N-bromosuccinimide in organic solvents like acetonitrile or chloroform, at controlled temperatures to avoid over-bromination.

Example from Patent Literature

- A process involves bromination of 2-amino-6-picoline derivatives under ice bath conditions with sodium bromide, sodium bromate, and sulfuric acid in acetonitrile, yielding 5-bromo-2-amino-6-picoline with over 90% yield.

- Subsequent fluorination via diazotization and fluorination converts amino groups to fluorine substituents, producing fluoropyridine intermediates.

Formylation Methods

Grignard Reaction Followed by DMF Formylation

- A widely used industrial method involves the Grignard reaction on dihalogenated pyridines (e.g., 2,5-dibromopyridine) with Grignard reagents such as isopropyl magnesium chloride or cyclohexyl magnesium chloride in solvents like tetrahydrofuran or xylene.

- After formation of the organomagnesium intermediate, dimethylformamide (DMF) is added as a formyl source, which reacts to introduce the aldehyde group at the desired position.

- The reaction is performed under inert atmosphere (nitrogen) at low temperatures (0–20 °C) to maintain selectivity and yield.

Work-up and Purification

- After reaction completion, the mixture is acidified (pH 1–4) using acids such as hydrochloric acid or acetic acid.

- The aldehyde product is extracted with organic solvents (ethyl acetate, toluene, dichloromethane), followed by washing, distillation, and crystallization using solvents like n-heptane or petroleum ether.

- The final product is obtained as a high-purity crystalline solid with yields typically ranging from 80% to 87%.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of aminopyridine/nitropyridine | Tribromophosphorus oxide, NaBr, NaBrO3, H2SO4, Acetonitrile, 0–25 °C | ~90 | Selective bromination at position 5 |

| 2 | Fluorination via improved Blaz-Schiemann | Diazotization of amino group, fluorination agents | High | Mild conditions, reduced side reactions |

| 3 | Grignard reaction on 2,5-dibromopyridine | Isopropyl MgCl or cyclohexyl MgCl, THF, 0–20 °C | - | Formation of organomagnesium intermediate |

| 4 | Formylation with DMF | DMF (2–50 eq), inert atmosphere, 0–20 °C | - | Introduction of aldehyde group |

| 5 | Acidification and extraction | HCl or acetic acid, ethyl acetate/toluene extraction | - | Work-up and purification |

| 6 | Crystallization and drying | n-Heptane, petroleum ether, filtration | 80–87 | High purity crystalline aldehyde |

Research Findings and Industrial Relevance

- The improved Blaz-Schiemann fluorination method significantly reduces harsh reaction conditions and energy consumption compared to traditional fluorination, making it industrially viable.

- The Grignard-DMF formylation route offers a straightforward, scalable process with high yields and purity, suitable for large-scale production of 5-bromo-6-fluoropyridine-2-carbaldehyde.

- Control of reaction temperature, stoichiometry, and solvent choice is critical to minimize side reactions such as over-bromination or multiple formylations.

Additional Notes on Chemical Reactivity

- The aldehyde group allows further chemical modifications such as reductive amination or condensation reactions, making this compound a versatile intermediate in medicinal chemistry.

- The bromine and fluorine substituents provide sites for nucleophilic aromatic substitution or metal-catalyzed coupling reactions, enabling the synthesis of diverse derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes selective substitution under transition metal catalysis. This is exemplified in Suzuki-Miyaura cross-coupling reactions , where the bromine is replaced by aryl or heteroaryl groups (see Table 1).

Table 1: Suzuki Coupling Reactions

-

Conditions : Reactions typically occur at 80–100°C in a mixture of dioxane/water with a base (e.g., K₂CO₃).

-

Applications : This reaction is critical for constructing biaryl motifs in pharmaceutical intermediates, such as kinase inhibitors .

Aldehyde Functional Group Transformations

The aldehyde group participates in classic carbonyl chemistry:

2.1. Oxidation

-

Reagents : KMnO₄ (acidic conditions) or CrO₃.

-

Product : 5-Bromo-6-fluoropicolinic acid.

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.

2.2. Reduction

-

Reagents : NaBH₄ or LiAlH₄.

-

Product : 5-Bromo-6-fluoropicolinyl alcohol.

-

Selectivity : NaBH₄ selectively reduces the aldehyde without affecting halogens.

2.3. Condensation Reactions

-

Example : Reaction with hydroxylamine forms the corresponding oxime (this compound oxime) under mild acidic conditions .

Halogen Dance Reactions

The bromine and fluorine substituents enable regioselective functionalization:

Table 2: Halogen-Mediated Transformations

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Fluorine Displacement | Strong nucleophiles (e.g., NH₃) | 5-Bromo-2-carbaldehyde-6-aminopyridine | Precursor for heterocyclic amines |

| Bromine-Aryl Exchange | Pd-catalyzed C–H activation | 5-Aryl-6-fluoropyridine-2-carbaldehyde | Drug candidate synthesis |

-

Key Insight : Fluorine’s electronegativity directs electrophilic attacks to the bromine-bearing position, enhancing substitution selectivity.

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensation with amines or hydrazines:

-

Example : Reaction with hydrazine yields pyrazolo[1,5-a]pyridine derivatives, which are scaffolds in kinase inhibitors .

-

Conditions : Ethanol reflux with catalytic acetic acid.

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions.

-

Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but reacts violently with strong reducing agents in protic media.

Industrial and Pharmaceutical Relevance

-

Case Study : A patent highlights its use in synthesizing serpatatinib, a kinase inhibitor. The aldehyde undergoes Vilsmeier-Haack formylation to introduce nitrile groups, critical for binding affinity.

-

Scale-Up Challenges : Palladium catalyst removal and halogenated byproduct management require specialized purification protocols.

Scientific Research Applications

Organic Synthesis

5-Bromo-6-fluoropyridine-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation: Converts the aldehyde group to a carboxylic acid.

- Reduction: Reduces the aldehyde to an alcohol.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.

Example Reactions:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 5-Bromo-6-fluoropicolinic acid |

| Reduction | 5-Bromo-6-fluoropicolinyl alcohol |

| Substitution | Various substituted derivatives |

Medicinal Chemistry

The compound is explored for its potential as a pharmaceutical intermediate. It has been identified in studies as a scaffold for developing inhibitors targeting specific biological pathways, including:

- CYP1A2 Inhibition: This enzyme plays a critical role in drug metabolism, making the compound relevant for assessing drug-drug interactions.

- Antimicrobial Properties: Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess bioactive characteristics worth investigating.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibition of CYP1A2, highlighting its potential in drug design and development.

Materials Science

In materials science, this compound is utilized in synthesizing novel materials with specific functionalities. Its electron-deficient nature makes it suitable for applications in organic light-emitting diodes (OLEDs) and other semiconductor technologies.

Applications in OLEDs:

The compound acts as a precursor for creating host materials that enhance the performance of OLEDs due to its structural properties and reactivity .

Biological Activity

5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS No. 1227583-93-8) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at position 5 and a fluorine atom at position 6 of the pyridine ring, along with an aldehyde functional group. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving pyridine derivatives : Starting from 5-bromo-6-fluoropyridine, the aldehyde can be synthesized via oxidation reactions.

- Formylation reactions : Utilizing reagents such as formic acid or other carbonyl sources can yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, leading to decreased cell survival and proliferation.

- Radical Formation : Studies suggest that upon exposure to UV light, the compound can undergo decarbonylation, forming reactive radicals that may contribute to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : A case study evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent in treating infections associated with biofilms .

- Cancer Treatment : In a preclinical trial assessing the compound's effect on lung cancer cells, it was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests a potential role for this compound in targeted cancer therapies .

Data Summary Table

Comparison with Similar Compounds

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

- Key Features : This compound substitutes chlorine at position 6 and adds fluorine at position 3.

- Physicochemical Data: Molecular Weight: 238.44 g/mol XLogP3 (lipophilicity): 2.4 Formula: C₆H₂BrClFNO

- Comparison : The additional chlorine increases molecular weight and lipophilicity compared to 5-Bromo-6-fluoropyridine-2-carbaldehyde (estimated molecular weight ~219.99 g/mol). The chlorine atom may enhance electrophilicity at position 6, altering reactivity in nucleophilic substitutions .

5-Chloro-6-fluoropyridine-2-carbaldehyde

- Key Features : Replaces bromine with chlorine at position 4.

- Comparison : Chlorine’s lower electronegativity compared to bromine reduces steric bulk and electron-withdrawing effects. This substitution could decrease stability in Suzuki-Miyaura couplings, where bromine typically outperforms chlorine .

6-Bromo-4-fluoropyridine-2-carbaldehyde

- Key Features : Bromine at position 6 and fluorine at position 4.

- Comparison : The positional isomerism shifts electronic effects; bromine at position 6 may direct electrophilic attacks to position 4 or 5. The aldehyde group at position 2 remains a reactive site for condensation reactions, similar to the target compound .

5-Bromo-6-fluoropyridin-2-amine

- Key Features : Replaces the aldehyde group with an amine at position 2.

- Physicochemical Data :

- Molecular Weight: 191 g/mol

- Formula: C₅H₄BrFN₂

- Comparison : The amine group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the aldehyde’s electrophilic nature, making the amine more suitable for nucleophilic aromatic substitutions or as a ligand in metal complexes .

Table 1: Comparative Analysis of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| This compound | C₆H₃BrFNO | ~219.99* | N/A | Br (C5), F (C6) | Aldehyde (C2) |

| 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde | C₆H₂BrClFNO | 238.44 | 2.4 | Br (C5), Cl (C6), F (C3) | Aldehyde (C2) |

| 5-Chloro-6-fluoropyridine-2-carbaldehyde | C₆H₃ClFNO | ~183.55* | N/A | Cl (C5), F (C6) | Aldehyde (C2) |

| 6-Bromo-4-fluoropyridine-2-carbaldehyde | C₆H₃BrFNO | ~219.99* | N/A | Br (C6), F (C4) | Aldehyde (C2) |

| 5-Bromo-6-fluoropyridin-2-amine | C₅H₄BrFN₂ | 191.00 | N/A | Br (C5), F (C6) | Amine (C2) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-fluoropyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation and formylation of pyridine precursors. For example, bromination of 6-fluoropyridine-2-carbaldehyde using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DMF or THF is a common approach. Stoichiometric ratios (e.g., 1.1–1.3 equivalents of NBS) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like over-bromination . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization requires monitoring reaction progress via TLC or HPLC, as excess brominating agents may degrade the aldehyde group .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR in CDCl₃ typically shows a singlet for the aldehyde proton (δ 9.8–10.2 ppm), coupled with pyridine ring protons. ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and distinct signals for Br/fluorine-substituted carbons .

- XRD : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the planar pyridine ring and substituent positions. Note that halogen atoms (Br/F) may exhibit anisotropic displacement parameters due to their electron density .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS should display the molecular ion peak [M+H]⁺ at m/z 218.93 (C₆H₃BrFNO⁺) with isotopic patterns characteristic of bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation and moisture-induced degradation. Storage in amber vials under inert gas (Ar) at –20°C is advised. Stability tests using accelerated aging (e.g., 40°C/75% RH for 14 days) with HPLC monitoring reveal <5% degradation under optimal conditions. Avoid exposure to amines or reducing agents, which may trigger aldol condensation or reduction of the aldehyde .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound is a key building block for Suzuki-Miyaura couplings, where the aldehyde and halogen groups enable sequential functionalization. For example:

- Step 1 : Pd-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-bromo position.

- Step 2 : Reductive amination or condensation of the aldehyde to form imines or hydrazones for bioactive molecule synthesis (e.g., kinase inhibitors) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

- Methodological Answer : Competing reactivity between bromine (C5) and fluorine (C6) requires careful control:

- Directed ortho-Metalation : Use strong bases like LDA to deprotonate the aldehyde-adjacent position (C3), enabling selective lithiation and subsequent electrophilic quenching .

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to prevent undesired nucleophilic attacks during halogen exchange reactions .

Q. How can computational chemistry (DFT/MD) predict reaction pathways and electronic effects in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO of the aldehyde group (≈–2.1 eV) indicates susceptibility to nucleophilic attacks, while bromine’s electron-withdrawing effect lowers π-electron density at C5 .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics, focusing on solvation shells around polar functional groups .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use:

- DSC/TGA : Differentiate polymorphs by endothermic peaks (melting) and decomposition profiles.

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) that may obscure spectral clarity .

Q. How can byproduct formation during large-scale synthesis be minimized?

- Methodological Answer : Scale-up introduces heat/mass transfer limitations. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.